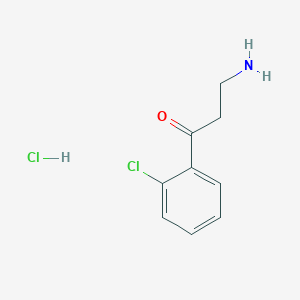

3-Amino-1-(2-chlorophenyl)propan-1-one hydrochloride

Description

Properties

IUPAC Name |

3-amino-1-(2-chlorophenyl)propan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO.ClH/c10-8-4-2-1-3-7(8)9(12)5-6-11;/h1-4H,5-6,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNVKEQBLLXMRQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCN)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation Followed by Nitro Reduction

The most widely reported method begins with Friedel-Crafts acylation of 2-chlorobenzene to introduce the propanone moiety. Propionyl chloride reacts with 2-chlorobenzene in the presence of aluminum chloride (AlCl₃) as a Lewis catalyst, yielding 1-(2-chlorophenyl)propan-1-one. Subsequent nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group at the β-position, forming 1-(2-chlorophenyl)-3-nitropropan-1-one. Catalytic hydrogenation with palladium on carbon (Pd/C) reduces the nitro group to an amine, followed by treatment with hydrochloric acid (HCl) to form the hydrochloride salt.

Key Reaction Parameters

- Friedel-Crafts Acylation :

- Temperature: 0–5°C (exothermic reaction)

- Solvent: Dichloromethane (DCM) or nitrobenzene

- Yield: 68–72%

- Nitration :

- Nitrating agent: HNO₃ (90%) in H₂SO₄

- Temperature: 30–40°C

- Yield: 55–60%

- Reduction :

- Pressure: 3–4 bar H₂

- Catalyst loading: 5% Pd/C

- Yield: 85–90%

Direct Amination via Leuckart Reaction

An alternative single-pot approach employs the Leuckart reaction, where 1-(2-chlorophenyl)propan-1-one reacts with ammonium formate under reflux. This method bypasses nitration and directly introduces the amino group through reductive amination. The reaction proceeds at 160–180°C for 8–12 hours, producing the free base, which is subsequently treated with HCl to form the hydrochloride salt.

Advantages :

- Eliminates the need for nitration and separate reduction steps.

- Higher overall yield (75–80%) compared to multi-step routes.

Limitations :

- Requires stringent temperature control to avoid decomposition.

- Generates formamide byproducts, necessitating rigorous purification.

Microwave-Assisted Synthesis

Modern approaches leverage microwave irradiation to accelerate reaction kinetics. In this method, 2-chlorobenzaldehyde undergoes condensation with nitroethane under acidic conditions to form 1-(2-chlorophenyl)-2-nitropropene. Microwave-assisted reduction using sodium borohydride (NaBH₄) in ethanol yields the β-amino ketone, which is then converted to the hydrochloride salt.

Optimized Conditions :

- Microwave power: 300 W

- Reaction time: 15–20 minutes

- Yield: 88–92%

Industrial Production Methods

Continuous Flow Reactor Systems

Industrial-scale synthesis prioritizes efficiency and safety. Continuous flow reactors enable precise control over exothermic reactions like Friedel-Crafts acylation. A representative setup involves:

- Acylation module : Propionyl chloride and 2-chlorobenzene are mixed in a microreactor at 5°C with AlCl₃.

- Nitration module : The product flows into a temperature-controlled nitration chamber with HNO₃/H₂SO₄.

- Reduction module : A fixed-bed reactor with Pd/C catalyst facilitates continuous hydrogenation.

Benefits :

- 40% reduction in reaction time compared to batch processes.

- Consistent product purity (>99.5%).

Solvent Recycling and Waste Management

Industrial plants employ solvent recovery systems to minimize environmental impact. For example, DCM from Friedel-Crafts acylation is distilled and reused, achieving 95% solvent recovery. Nitration waste acids are neutralized with calcium hydroxide (Ca(OH)₂), producing gypsum (CaSO₄) as a byproduct.

Comparative Analysis of Methodologies

| Parameter | Friedel-Crafts Route | Leuckart Reaction | Microwave Synthesis |

|---|---|---|---|

| Total Yield | 65–70% | 75–80% | 88–92% |

| Reaction Time | 18–24 hours | 8–12 hours | 1–2 hours |

| Byproduct Formation | Moderate | High | Low |

| Scalability | High | Moderate | Limited |

| Energy Consumption | High | Moderate | Low |

Key Observations :

- Microwave synthesis offers superior yields and shorter reaction times but faces scalability challenges.

- The Leuckart reaction is optimal for small-scale production but requires extensive purification.

Physicochemical Characterization

Post-synthesis analysis ensures compliance with pharmaceutical standards:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀Cl₂NO |

| Molecular Weight | 222.09 g/mol |

| Melting Point | 198–202°C (decomposes) |

| Solubility | >50 mg/mL in water |

| HPLC Purity | ≥99.8% |

Spectroscopic Data :

- ¹H NMR (D₂O) : δ 7.45–7.30 (m, 4H, Ar-H), 3.85 (q, 2H, CH₂NH₂), 2.95 (t, 2H, COCH₂).

- IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C-Cl), 3300 cm⁻¹ (NH₂⁺).

Challenges and Optimization Strategies

Regioselectivity in Nitration

Nitration of 1-(2-chlorophenyl)propan-1-one often produces para-substituted byproducts due to the electron-withdrawing effect of the chlorine atom. Employing zeolite catalysts (e.g., H-ZSM-5) enhances meta-selectivity, achieving >90% desired isomer yield.

Catalyst Deactivation in Hydrogenation

Pd/C catalysts are prone to poisoning by sulfur impurities. Pretreatment with chelating agents (e.g., EDTA) extends catalyst lifespan by 30%.

Salt Formation and Crystallization

Controlled pH adjustment (4.5–5.0) during HCl treatment ensures optimal crystal morphology. Antisolvent crystallization with tert-butyl methyl ether (TBME) improves particle size distribution.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2-chlorophenyl)propan-1-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

Oxidation: Formation of 2-chlorophenylacetic acid or 2-chlorobenzaldehyde.

Reduction: Formation of 3-amino-1-(2-chlorophenyl)propan-1-ol.

Substitution: Formation of halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry

3-Amino-1-(2-chlorophenyl)propan-1-one hydrochloride serves as a building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in organic synthesis.

| Application | Description |

|---|---|

| Organic Synthesis | Used as a reagent in various organic reactions to form new compounds. |

| Building Block | Acts as a precursor for synthesizing pharmaceuticals and agrochemicals. |

Biology

Research has indicated that this compound exhibits significant biological activity, particularly concerning its effects on neurotransmitter systems.

- Mechanism of Action : It primarily interacts with monoamine transporters, notably the dopamine transporter (DAT) and serotonin transporter (SERT), leading to increased levels of neurotransmitters in the synaptic cleft. This action contributes to its stimulant effects.

| Biological Activity | Effects |

|---|---|

| Dopamine Reuptake Inhibition | Enhances dopaminergic signaling, potentially leading to euphoria and increased energy. |

| Serotonin Reuptake Inhibition | May elevate mood and sociability. |

Medicine

The potential therapeutic applications of this compound are under investigation, particularly in drug development for treating mood disorders and other psychiatric conditions.

- Case Study Example : A study explored the effects of this compound on animal models exhibiting depressive-like behaviors, showing promise as a treatment option due to its ability to modulate serotonin levels.

Toxicological Profile

While exploring its applications, it is crucial to consider the toxicological aspects of this compound:

- Reports indicate that misuse can lead to severe side effects, including neurotoxicity and cardiovascular issues.

| Toxicological Effects | Symptoms |

|---|---|

| Neurotoxicity | Agitation, seizures, and potential long-term neuronal damage. |

| Cardiovascular Issues | Increased heart rate, hypertension, and risk of cardiac arrest. |

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-chlorophenyl)propan-1-one hydrochloride involves its interaction with neurotransmitter systems in the brain. It is believed to act as a monoamine transporter inhibitor, affecting the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in stimulant and psychoactive effects .

Comparison with Similar Compounds

Positional Isomers: Chlorophenyl Substitution Variations

- 3-Amino-1-(4-chlorophenyl)propan-1-one Hydrochloride (CAS 5442-48-8): Structural Difference: Chlorine substitution at the para position (4-chlorophenyl) instead of ortho (2-chlorophenyl). Molecular formula (C₉H₁₁Cl₂NO) and weight (220.10 g/mol) remain identical .

- 3-Amino-1-(2,4-dichlorophenyl)propan-1-one Hydrochloride (CAS 948595-84-4): Structural Difference: Additional chlorine at the 4-position of the phenyl ring. Impact: Increased lipophilicity (ClogP) and molecular weight (254.54 g/mol, C₉H₁₀Cl₃NO) compared to the mono-chloro analog. The dichloro substitution may enhance receptor binding affinity in certain pharmacological contexts .

Substituent Variations: Halogen and Functional Group Modifications

- 2-Fluoromethcathinone Hydrochloride (1-(2-Fluorophenyl)-2-(methylamino)propan-1-one Hydrochloride): Structural Difference: Fluorine replaces chlorine at the 2-position; methylamino group replaces the primary amine. The methylamino group reduces basicity compared to the primary amine in the target compound .

- 2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one Hydrochloride: Structural Difference: Bulky tert-butylamino group replaces the primary amine. Impact: Increased steric hindrance may reduce enzymatic degradation, extending half-life. The hydrochloride salt (C₁₃H₂₀Cl₂NO) has a higher molecular weight (277.21 g/mol) .

Core Backbone Modifications: Propanone vs. Propanamine

- 2-(3-Chlorophenoxy)propan-1-amine Hydrochloride (CAS 1021871-66-8): Structural Difference: Ether linkage (phenoxy group) replaces the ketone; primary amine at the terminal position. Impact: The ether group enhances metabolic resistance but reduces hydrogen-bonding capacity. Molecular formula (C₉H₁₃Cl₂NO) and weight (222.11 g/mol) differ significantly from the target compound .

Structural and Physicochemical Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 3-Amino-1-(2-chlorophenyl)propan-1-one HCl | Not explicitly provided | C₉H₁₁Cl₂NO | ~220.10 (estimated) | 2-chlorophenyl, primary amine |

| 3-Amino-1-(4-chlorophenyl)propan-1-one HCl | 5442-48-8 | C₉H₁₁Cl₂NO | 220.10 | para-chloro substitution |

| 3-Amino-1-(2,4-dichlorophenyl)propan-1-one HCl | 948595-84-4 | C₉H₁₀Cl₃NO | 254.54 | Dichloro substitution |

| 2-Fluoromethcathinone HCl | 89 | C₁₀H₁₂ClFNO | 219.66 | 2-fluoro, methylamino group |

| 2-(3-Chlorophenoxy)propan-1-amine HCl | 1021871-66-8 | C₉H₁₃Cl₂NO | 222.11 | Ether linkage, terminal amine |

Biological Activity

3-Amino-1-(2-chlorophenyl)propan-1-one hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a propanone backbone substituted with an amino group and a chlorophenyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group facilitates hydrophobic interactions. These interactions may modulate the activity of enzymes, receptors, and other proteins, leading to various pharmacological effects.

1. Antidepressant Effects

Research indicates that compounds structurally similar to this compound have demonstrated efficacy in modulating neurotransmitter levels, suggesting potential antidepressant properties. These compounds may influence serotonin and norepinephrine pathways, which are critical in mood regulation.

2. Antimicrobial Activity

In vitro studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, certain derivatives were tested against common pathogens, revealing minimum inhibitory concentrations (MIC) ranging from to . These derivatives also demonstrated the ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis .

3. Neurotoxic Potential

While some studies suggest therapeutic benefits, there are concerns regarding neurotoxicity associated with similar compounds. Reports have indicated adverse effects such as agitation and hyperventilation following exposure to related substances, necessitating further investigation into the safety profile of this compound .

Case Studies

Several case studies have highlighted the pharmacological implications of related compounds:

- Case Study on Neurotoxicity : A report documented instances of prolonged excited delirium in patients following exposure to similar synthetic cathinones, underscoring the need for careful monitoring of neurological effects .

- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of derivatives related to this compound, finding significant activity against various bacterial strains and suggesting potential for development as new antimicrobial agents .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-1-(3-chlorophenyl)-1-propanone | C9H11ClNO | Studied for antidepressant effects |

| 3-Amino-1-(4-chlorophenyl)-propan-1-one | C9H11ClNO | Variation in chlorophenyl position; potential anticancer activity |

| 3-Amino-1-(2-fluorophenyl)-propan-1-one | C9H10FNO | Fluorine substitution; explored for different biological activities |

The unique chlorination pattern and amino substitution in this compound may confer distinct biological properties compared to these similar compounds.

Q & A

Q. What are the recommended synthetic routes for 3-Amino-1-(2-chlorophenyl)propan-1-one hydrochloride?

The compound is typically synthesized via the Mannich reaction , which involves reacting 2-chlorophenylpropan-1-one with formaldehyde and an amine hydrochloride (e.g., tert-butylamine hydrochloride) in refluxing ethanol. This method generates the amino ketone intermediate, which is subsequently protonated to form the hydrochloride salt. Reaction optimization includes controlling stoichiometry, temperature, and catalyst use to minimize by-products .

Q. What spectroscopic techniques are most effective for structural characterization?

- NMR spectroscopy : and NMR confirm the presence of the 2-chlorophenyl group, amino proton, and ketone moiety.

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for resolving crystal structures, particularly for detecting chiral centers and hydrogen-bonding networks .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How should researchers assess the compound’s purity for pharmacological studies?

Reverse-phase HPLC with UV detection (e.g., C18 columns, mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) is recommended. Impurity profiling should reference pharmacopeial standards, such as those outlined for bupropion hydrochloride impurities (e.g., chlorinated by-products and stereoisomers) .

Q. What safety protocols are essential when handling this compound?

- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact.

- Refer to safety data sheets (SDS) for disposal guidelines and first-aid measures. The compound’s structural analogs (e.g., aryl ketones) may exhibit irritant or sensitizing properties .

Advanced Research Questions

Q. How can computational modeling predict the compound’s biological activity?

- Molecular docking : Use software like AutoDock Vina to simulate interactions with targets such as monoamine transporters.

- QSAR studies : Correlate structural features (e.g., chlorine substitution, amino group position) with activity data from analogs (e.g., bupropion derivatives) .

- MD simulations : Explore stability in biological membranes or protein binding pockets .

Q. What experimental strategies resolve crystallographic data discrepancies (e.g., twinning or disorder)?

Q. How can researchers minimize by-products during scale-up synthesis?

- Optimize reaction conditions : Use catalytic amounts of Lewis acids (e.g., ZnCl) to enhance regioselectivity.

- Purification techniques : Employ column chromatography or recrystallization from ethanol/water mixtures to isolate the target compound from impurities like 3-chlorophenylpropanedione .

Q. What methodologies address batch-to-batch variability in pharmacological assays?

- Standardized QC protocols : Implement LC-MS for batch validation and quantify key impurities (e.g., dichlorophenyl derivatives) against reference standards.

- Bioassay normalization : Use internal controls (e.g., bupropion hydrochloride) to calibrate activity measurements across batches .

Q. How does stereochemistry impact the compound’s pharmacokinetic profile?

- Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., amylose-based columns).

- Pharmacokinetic studies : Compare absorption and metabolism rates of enantiomers in vitro (e.g., liver microsomes) and in vivo (rodent models) .

Q. What advanced techniques validate hydrogen-bonding networks in the crystal lattice?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.